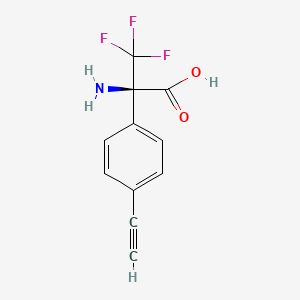
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid is a synthetic organic compound characterized by the presence of an amino group, an ethynyl group, and a trifluoromethyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid typically involves multi-step organic reactions. One common approach is the use of a Sonogashira coupling reaction to introduce the ethynyl group onto a phenyl ring. This is followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the amino acid backbone through an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the amino group can produce primary or secondary amines.
Scientific Research Applications
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with target proteins, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The amino group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid: shares similarities with other amino acids and trifluoromethylated compounds.
This compound: is unique due to the presence of the ethynyl group, which is less common in similar compounds.
Uniqueness
The combination of the ethynyl, trifluoromethyl, and amino groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H8F3NO2 |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-ethynylphenyl)-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C11H8F3NO2/c1-2-7-3-5-8(6-4-7)10(15,9(16)17)11(12,13)14/h1,3-6H,15H2,(H,16,17)/t10-/m1/s1 |
InChI Key |
SNWVBIFLTHPXQN-SNVBAGLBSA-N |
Isomeric SMILES |
C#CC1=CC=C(C=C1)[C@@](C(=O)O)(C(F)(F)F)N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



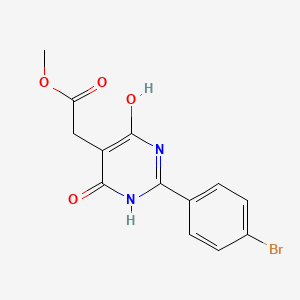

![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)
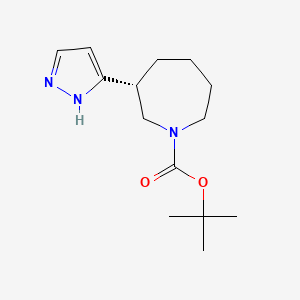

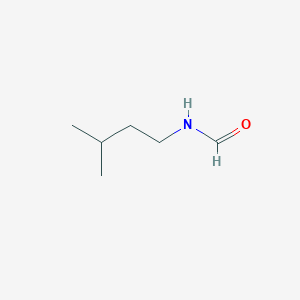
![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)
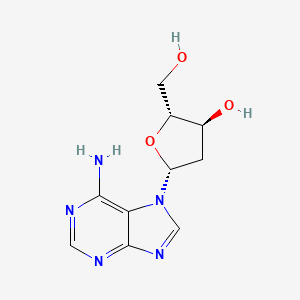

![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)
![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)
